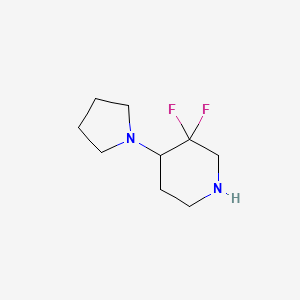

3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine

描述

Contextualization within Fluorinated Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to the architecture of a vast number of pharmaceuticals and biologically active compounds. nih.govresearchgate.netmdpi.com The piperidine (B6355638) and pyrrolidine (B122466) motifs, both present in 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine, are among the most prevalent saturated N-heterocycles in FDA-approved drugs. nih.govresearchgate.net

The introduction of fluorine into these heterocyclic scaffolds can profoundly influence their physicochemical and pharmacokinetic properties. The gem-difluoro group at the 3-position of the piperidine ring in the target molecule is of particular interest. This modification can modulate the basicity (pKa) of the piperidine nitrogen, which can have a significant impact on a drug candidate's oral absorption and bioavailability. nih.govacs.org Furthermore, the high electronegativity and small size of fluorine atoms can lead to enhanced metabolic stability and improved binding affinity to target proteins by forming favorable interactions. nih.gov

Significance as a Building Block in Complex Molecular Synthesis

This compound serves as a valuable intermediate or building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its bifunctional nature, possessing two distinct amine functionalities with different steric and electronic environments, allows for selective chemical modifications.

While specific, detailed synthetic procedures for the preparation of this compound are not extensively published in readily available literature, a plausible and common synthetic strategy involves the reductive amination of a suitable precursor. This would likely entail the reaction of 3,3-difluoropiperidin-4-one with pyrrolidine, followed by reduction of the resulting enamine or iminium ion intermediate. quizlet.comresearchgate.net This method is a cornerstone of amine synthesis due to its efficiency and broad applicability. quizlet.com

The utility of structurally related fluorinated building blocks is well-documented. For instance, compounds containing a (3,3-Difluoro-pyrrolidin-1-yl) moiety have been identified as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. researchgate.netnih.gov This highlights the potential of incorporating such fluorinated heterocyclic structures into drug candidates to achieve desired biological activity. The synthesis of various 4-substituted 3,3-difluoropiperidines has been explored, underscoring their importance as building blocks for creating libraries of compounds for screening in drug discovery programs. nih.gov

The commercial availability of the dihydrochloride (B599025) salt of this compound further emphasizes its role as a readily accessible starting material for researchers engaged in the synthesis of novel therapeutic agents. achemblock.com

Structure

3D Structure

属性

IUPAC Name |

3,3-difluoro-4-pyrrolidin-1-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N2/c10-9(11)7-12-4-3-8(9)13-5-1-2-6-13/h8,12H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUZOBULEGIJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNCC2(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258397 | |

| Record name | Piperidine, 3,3-difluoro-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1686139-27-4 | |

| Record name | Piperidine, 3,3-difluoro-4-(1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1686139-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 3,3-difluoro-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Difluoro 4 Pyrrolidin 1 Yl Piperidine

Retrosynthetic Analysis of the 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections. The most apparent disconnection is the carbon-nitrogen bond between the piperidine (B6355638) C4 position and the pyrrolidine (B122466) nitrogen. This bond can be formed through a forward-sense reductive amination reaction. youtube.comwikipedia.orgyoutube.commasterorganicchemistry.com This approach identifies a key intermediate: a protected N-Boc-3,3-difluoropiperidin-4-one.

Further disconnection of the N-Boc-3,3-difluoropiperidin-4-one intermediate involves breaking down the piperidine ring itself. Two primary strategies emerge for the formation of the 3,3-difluoropiperidine (B1349930) moiety:

Ring construction with pre-installed fluorine: This involves cyclization of an acyclic precursor that already contains the C-F₂ bond.

Fluorination of a pre-formed piperidine ring: This strategy involves the synthesis of a suitable piperidin-4-one precursor followed by the introduction of the geminal difluoro group at the C3 position.

These fundamental disconnections guide the synthetic strategies detailed in the subsequent sections.

Synthesis of the 3,3-Difluoropiperidine Moiety

The construction of the core 3,3-difluoropiperidine structure is the most critical phase in the synthesis of the target compound. This can be achieved by first forming the piperidine ring and then introducing the fluorine atoms, or by building the ring from already fluorinated precursors.

Formation of the Piperidine Ring System

The piperidine ring is a ubiquitous feature in natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction.

A variety of cyclization reactions have been developed for the synthesis of the piperidine core. These methods often involve the intramolecular reaction of a linear precursor containing a nitrogen atom and a suitable electrophilic or leaving group.

One effective strategy involves a multi-step sequence starting with the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, catalyzed by copper powder. nih.govugent.be The resulting adduct undergoes borane (B79455) reduction of the nitrile, which induces a subsequent lactamization to form a 3,3-difluoro-2-piperidinone. This lactam can then be reduced to the corresponding 3,3-difluoropiperidine. nih.gov

Other established methods for piperidine synthesis that can be adapted include:

N-heterocyclization: The reaction of primary amines with diols, catalyzed by transition metals like Iridium, provides a direct route to cyclic amines.

From Amino Alcohols: A one-pot procedure using thionyl chloride (SOCl₂) for the chlorination of amino alcohols can efficiently generate the cyclic amine without the need for extensive protection/deprotection steps.

Electroreductive Cyclization: The cyclization of imines with terminal dihaloalkanes using electroreductive methods in a flow microreactor offers a greener alternative to traditional methods. youtube.com

| Method | Key Reagents/Catalysts | Precursor Type | Description | Citation |

|---|---|---|---|---|

| Michael Addition/Lactamization | Copper powder, Borane (BH₃) | Acrylonitrile & Ethyl bromodifluoroacetate | A 1,4-addition followed by nitrile reduction and spontaneous cyclization to a lactam, which is then reduced. | nih.govugent.be |

| N-Heterocyclization | Cp*Ir complex | Primary amine, Diol | Direct catalytic cyclization of amines and diols to form the piperidine ring. | |

| From Amino Alcohols | Thionyl chloride (SOCl₂) | Amino alcohol | One-pot chlorination and subsequent intramolecular cyclization. | |

| Electroreductive Cyclization | Electric current, Flow microreactor | Imine, Dihaloalkane | An electrochemical method that induces cyclization between an imine and an alkyl dihalide. | youtube.com |

An increasingly powerful method for accessing fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors. chemicalbook.com This approach avoids the often-challenging construction of the piperidine ring from acyclic precursors.

A significant breakthrough in this area is the one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process. nih.gov This strategy successfully overcomes common challenges such as catalyst poisoning by the basic heterocycle and competitive hydrodefluorination. nih.gov The reaction typically employs a rhodium-carbene catalyst in the presence of pinacol (B44631) borane (HBpin) and hydrogen gas, leading to a variety of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov

Similarly, robust and simple protocols using heterogeneous palladium catalysts have been developed for the cis-selective hydrogenation of fluoropyridines. ugent.be These methods often use catalysts like Pd(OH)₂ on carbon in the presence of an acid and can tolerate a wide range of functional groups, enabling the chemoselective reduction of the fluoropyridine ring. ugent.be

| Method | Catalyst System | Key Features | Stereoselectivity | Citation |

|---|---|---|---|---|

| Rhodium-Catalyzed DAH | Rhodium-carbene catalyst, Pinacol borane (HBpin), H₂ | One-pot process, overcomes catalyst poisoning and hydrodefluorination. | Highly diastereoselective for all-cis products. | nih.gov |

| Palladium-Catalyzed Hydrogenation | Heterogeneous Pd catalyst (e.g., Pd(OH)₂/C), Acid | Robust, simple, chemoselective reduction is possible. | High cis-selectivity. |

Introduction of Geminal Difluorine Functionality on the Piperidine Ring

The introduction of the C-F₂ group is a crucial step that imparts unique properties to the final molecule. This can be accomplished either by building the ring from a difluorinated fragment or by fluorinating a pre-existing piperidine ring.

As mentioned previously, the use of ethyl bromodifluoroacetate in a Reformatsky-type reaction or Michael addition is a prime example of constructing the ring with the gem-difluoro group already in place. nih.govresearchgate.net

Alternatively, deoxofluorination of a ketone precursor is a common and effective method. For the synthesis of 3,3-difluoropiperidines, this would involve the synthesis of a suitably protected piperidin-3-one. This ketone can then be treated with a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or its analogues, to install the geminal difluoro moiety directly onto the ring.

Achieving stereocontrol during the synthesis of fluorinated piperidines is critical for their application in medicinal chemistry. The dearomatization-hydrogenation of substituted fluoropyridines is inherently stereoselective, affording products with a defined cis-relationship between the substituents on the newly formed saturated ring. nih.gov This high diastereoselectivity is a major advantage of the method.

In syntheses involving the fluorination of a pre-existing chiral ring or the cyclization of a chiral precursor, the stereochemistry is often dictated by the configuration of the starting material. Stereocontrolled synthetic routes have been developed for various fluorine-containing piperidine derivatives, where the configuration of chiral centers in the final product is predetermined by the stereochemistry of the starting materials, such as a bicyclic γ-lactam.

Furthermore, asymmetric reductive amination reactions can be employed to synthesize enantiopure chiral amines, which can be crucial intermediates in the total synthesis of complex fluorinated piperidines. nih.gov The strategic placement of fluorine can also influence the conformational preference of the piperidine ring, which is a key consideration in rational drug design. acs.org

Consideration of Stereochemistry during Fluorination Processes

The introduction of fluorine atoms into a piperidine ring significantly influences the molecule's conformation and physicochemical properties. The stereochemical outcome of fluorination is a critical consideration in the synthesis of precursors to the target molecule. The relative stereochemistry between the fluorine atoms and other substituents on the piperidine core can impact properties like pKa due to conformational changes induced by the electronegative fluorine atoms.

In the protonated state of fluorinated piperidines, there is often a notable conformational preference. For instance, studies on 3-amino-5-fluoropiperidines have shown that the C-F bond tends to occupy an axial position. This preference is attributed to a stabilizing dipole-dipole interaction between the axial C-F bond and the N-H+ bond of the protonated amine.

The stereochemistry of fluorination reactions can be investigated using advanced spectroscopic techniques. Heteronuclear Nuclear Overhauser Effect (NOE) experiments are particularly powerful for determining the relative stereochemistry in fluorinated cyclic compounds. By observing the spatial proximity between fluorine atoms and nearby protons, the configuration ('up' or 'down') of the substituents can be definitively assigned. This analytical insight is crucial for confirming the outcome of synthetic steps and guiding the development of stereoselective methods.

Enantioselective Synthesis of 3,3-Difluoropiperidine Precursors

Achieving an enantiomerically pure form of the 3,3-difluoropiperidine scaffold is essential for applications where specific chirality is required. Several strategies have been developed for the enantioselective synthesis of substituted piperidine precursors.

One effective, though indirect, method involves the ring expansion of chiral prolinols (pyrrolidine-derived amino alcohols). This fluorine-driven ring enlargement can proceed in a stereoselective manner, yielding optically active fluorinated piperidines. For example, enantioselective syntheses of 3-amino-5,5-difluoropiperidines have been successfully developed using this approach.

A more direct route focuses on the construction of the 4-substituted 3,3-difluoropiperidine core. Synthetic strategies have been devised that begin with the 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile, catalyzed by copper powder. nih.gov This key step introduces the gem-difluoroacetate moiety. Subsequent chemical transformations, including the reduction of the nitrile group, lactamization to form the piperidinone ring, and a final reduction of the lactam, yield the desired 4-substituted 3,3-difluoropiperidine skeleton. nih.gov This methodology has been successfully applied to generate important building blocks like N-protected 3,3-difluoroisonipecotic acid and N-protected 3,3-difluoro-4,4-dihydroxypiperidine. nih.gov The latter is a particularly valuable precursor for the synthesis of 3,3-difluoro-4-piperidone, a key intermediate for coupling with the pyrrolidine moiety. nih.gov

| Method | Starting Materials | Key Steps | Product Example | Reference |

| Ring Expansion | Chiral Prolinols | Fluorine-driven rearrangement | 3-Amino-5,5-difluoropiperidines | |

| 1,4-Addition/Cyclization | Ethyl bromodifluoroacetate, Acrylonitriles | Cu-catalyzed addition, Reduction, Lactamization | N-protected 3,3-difluoroisonipecotic acid | nih.gov |

Synthesis of the Pyrrolidin-1-yl Moiety

The pyrrolidine ring is a ubiquitous feature in pharmaceuticals and natural products. Its synthesis can be achieved through various reliable methods, including both classical and modern catalytic approaches.

Pyrrolidine Ring Formation Methodologies

A powerful and atom-efficient method for constructing pyrrolidine rings is the "borrowing hydrogen" methodology. researchgate.net This iridium-catalyzed process enables the synthesis of 3-pyrrolidinols by directly combining 1,2,4-butanetriol (B146131) with a primary amine. researchgate.net The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then condenses with the amine to form an imine. The catalyst, which had stored the hydrogen, then reduces the imine to complete the cyclization process. researchgate.net

Another prominent strategy is the [3+2] dipolar cycloaddition of azomethine ylides. nih.gov These ylides, which can be generated reductively from tertiary amides or lactams using an iridium catalyst, react efficiently with electron-deficient alkenes. This reaction directly constructs the five-membered pyrrolidine ring with a high degree of control over the resulting stereochemistry. nih.gov

Enantioselective Approaches for Pyrrolidine Unit Construction

For applications requiring chiral pyrrolidines, enantioselective methods are paramount. The [3+2] dipolar cycloaddition of azomethine ylides can be rendered highly enantioselective through the use of a chiral catalyst system. Research has demonstrated that a combination of a copper(I) source, such as Cu(CH₃CN)₄PF₆, and a chiral phosphine (B1218219) ligand can catalyze the reaction between an imino ester and a suitable alkene to produce enantioenriched pyrrolidines with excellent stereoselectivities.

Formation of 3,3-Difluoropyrrolidine (B39680) Intermediates

While the target molecule contains a difluorinated piperidine ring, the synthesis of 3,3-difluoropyrrolidine intermediates is also of significant interest in medicinal chemistry. These structures can be synthesized efficiently using the aforementioned copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition. By reacting azomethine ylides with 1,1-difluoro-olefins, a range of enantioenriched 3,3-difluoropyrrolidine derivatives can be prepared in high yields and with excellent stereoselectivity. This demonstrates the versatility of the cycloaddition methodology for accessing various fluorinated heterocyclic building blocks.

Coupling Strategies for the Assembly of this compound

The final and crucial step in the synthesis is the formation of the C-N bond between the C4 position of the piperidine ring and the nitrogen atom of the pyrrolidine ring. The most logical and widely used strategy for this transformation is reductive amination . stackexchange.commasterorganicchemistry.com

This process involves a two-step sequence that is often performed in a single pot. The key piperidine precursor for this reaction is an N-protected 3,3-difluoro-4-piperidone. This ketone can be synthesized from the corresponding 3,3-difluoro-4,4-dihydroxypiperidine via oxidation. nih.gov

The reductive amination proceeds as follows:

Iminium Ion Formation: The N-protected 3,3-difluoro-4-piperidone reacts with the secondary amine, pyrrolidine. The nitrogen of the pyrrolidine attacks the carbonyl carbon of the piperidone. Following proton transfer, a water molecule is eliminated to form a transient, electrophilic iminium ion intermediate. stackexchange.com

Reduction: The iminium ion is then reduced in situ by a selective reducing agent. Mild hydridic reducing agents are preferred for this step because they are capable of reducing the C=N+ double bond of the iminium ion without reducing the ketone starting material. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are common reagents of choice for this transformation. stackexchange.commasterorganicchemistry.com They are sufficiently mild to not react with the starting ketone, ensuring that the reaction proceeds through the desired iminium ion pathway. masterorganicchemistry.com

This reductive amination strategy provides a direct and high-yielding route to couple the two heterocyclic fragments, avoiding issues like over-alkylation that can occur with other C-N bond-forming methods. stackexchange.com The final deprotection of the nitrogen on the piperidine ring would then yield the target compound, this compound.

| Reaction | Reactants | Intermediate | Reducing Agents | Reference |

| Reductive Amination | N-protected 3,3-difluoro-4-piperidone, Pyrrolidine | Iminium Ion | Sodium triacetoxyborohydride, Sodium cyanoborohydride | stackexchange.com, masterorganicchemistry.com |

Amine Alkylation and Nucleophilic Substitution Reactions

The formation of the crucial C-N bond between the piperidine ring and the pyrrolidine nucleophile is a key step in the synthesis of the target molecule. This is typically achieved through methods such as reductive amination or nucleophilic substitution. A plausible synthetic pathway would involve the preparation of a suitable N-protected 3,3-difluoro-4-oxopiperidine intermediate. This ketone could then undergo reductive amination with pyrrolidine, where the ketone and amine form an intermediate iminium ion that is subsequently reduced in situ to yield the final product.

Alternatively, a nucleophilic substitution approach could be employed. This would involve converting a precursor like N-protected 3,3-difluoro-4-hydroxypiperidine into a derivative with a good leaving group at the C4 position, such as a mesylate or tosylate. Subsequent reaction with pyrrolidine would displace the leaving group to form the desired 4-(pyrrolidin-1-yl) substituent. Research into the synthesis of related 4-substituted 3,3-difluoropiperidines has demonstrated the viability of such substitution reactions, for instance, by treating a mesylated hydroxymethyl derivative with phenol (B47542) nucleophiles nih.gov. However, direct nucleophilic substitutions on piperidine rings can be challenging and may lead to elimination byproducts youtube.com.

Strategies for synthesizing the fluorinated piperidine core often begin with acyclic precursors. One evaluated method involves the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by a series of transformations including reduction, lactamization, and subsequent reduction of the lactam to form the piperidine ring nih.gov. Another approach uses a visible-light-promoted annelation reaction between nitrones and a tetrafluorinated building block to construct a 3,3,4,4-tetrafluoropiperidine (B13160218) ring, highlighting modern methods for synthesizing highly fluorinated piperidines researchgate.netbeilstein-journals.org.

Table 1: General Conditions for Reductive Amination of Piperidones

| Reagent/Condition | Role | Typical Examples | Reference(s) |

| Reducing Agent | Reduces the intermediate iminium ion | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN), H₂/Catalyst (e.g., Pd/C) | researchgate.net |

| Solvent | Reaction medium | Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF) | researchgate.net |

| Additive | Can facilitate iminium formation | Acetic Acid (AcOH) | chemicalbook.com |

Role of Protecting Groups (e.g., Boc, Cbz) in Sequential Synthesis

In any multi-step synthesis of a complex molecule like this compound, protecting groups are indispensable for masking reactive functional groups and preventing unwanted side reactions. The piperidine ring's secondary amine is highly nucleophilic and would interfere with many synthetic transformations. Therefore, it is typically protected early in the synthetic sequence.

Boc Group: The Boc group is installed using Di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under a wide range of conditions, including basic and hydrogenolysis conditions, but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comrsc.org This makes it ideal for syntheses involving base-catalyzed reactions or catalytic hydrogenation steps where a Cbz group would be cleaved. The synthesis of (R)-3-(Boc-Amino)piperidine is a well-documented example of its use. chemicalbook.comresearchgate.net

Cbz Group: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is known for its stability in acidic and basic media. total-synthesis.comcymitquimica.com Its primary mode of cleavage is catalytic hydrogenation (e.g., H₂ over a palladium catalyst), which reductively cleaves the benzyl C-O bond. masterorganicchemistry.comtotal-synthesis.com This is advantageous when acid-sensitive functional groups are present elsewhere in the molecule. The use of Cbz has been critical in the enzymatic synthesis of protected 3-aminopiperidine derivatives, where enzymes showed better tolerance for the Cbz group over the Boc group. rsc.org

A hypothetical sequential synthesis would involve protecting a piperidine precursor with either Boc or Cbz, followed by fluorination and introduction of the pyrrolidine moiety, and concluding with the removal of the protecting group under the appropriate conditions to yield the final product. nih.gov

Table 2: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Orthogonal To |

| tert-Butyloxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA) | Hydrogenolysis, Base |

| Benzyloxycarbonyl | Cbz, Z | Cbz-Cl | Catalytic Hydrogenation (H₂/Pd) | Acid, Base |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Acid, Hydrogenolysis |

Advanced Synthetic Transformations Related to the Core Structure

Beyond the direct synthesis of the target compound, advanced transformations can be envisioned to modify its core structure, leading to novel analogues with potentially different properties. These include skeletal rearrangements of the heterocyclic rings and aromatization reactions.

Ring Expansion and Contraction Studies of Pyrrolidine and Piperidine Rings

Skeletal editing of heterocyclic rings is a powerful strategy for generating structural diversity. Methodologies exist for both the expansion of pyrrolidine rings to piperidines and the contraction of piperidine rings to pyrrolidines.

Ring Expansion: Research has demonstrated that pyrrolidines can be expanded to larger rings. For example, palladium-catalyzed allylic amine rearrangements can achieve a two-carbon ring expansion of 2-vinyl pyrrolidines to form azepanes. chemrxiv.org A similar strategy could potentially be adapted to create piperidine rings from appropriately substituted pyrrolidine precursors. Another approach involves a bromonium ion-induced aziridine (B145994) ring expansion cascade, which can yield functionalized pyrrolidines and, as a minor product, piperidines. rsc.org

Ring Contraction: The contraction of a piperidine ring to a pyrrolidine is also a known transformation. A selective synthesis of pyrrolidin-2-ones has been reported from N-substituted piperidines via a domino reaction sequence involving oxidation. rsc.org Furthermore, a photo-promoted ring contraction of pyridines (the aromatic precursor to piperidines) using silylborane can produce pyrrolidine derivatives, showcasing a powerful method for skeletal rearrangement. osaka-u.ac.jpnih.govbohrium.comnih.gov

These transformations could be hypothetically applied to the this compound scaffold or its precursors to generate novel chemical entities.

Dehydrogenation of Pyrrolidine Rings for Aromatic Analogs

The pyrrolidine moiety of the target compound can be chemically transformed into its aromatic counterpart, pyrrole. This dehydrogenation reaction creates an aromatic analog, which would significantly alter the compound's stereochemistry, polarity, and biological interaction profile.

Several methods have been developed for the dehydrogenation of pyrrolidines. A catalytic approach using tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been shown to effectively convert various pyrrolidines into pyrroles. nih.govacs.org This method is notable for not requiring the pyrrolidine to be substituted with electron-withdrawing groups. acs.org Another established method involves catalytic dehydrogenation at high temperatures using a palladium catalyst supported on silica (B1680970) gel. google.com Stoichiometric oxidants such as manganese dioxide (MnO₂) have also been used, although often requiring the presence of electron-withdrawing groups on the pyrrolidine ring. nih.gov This transformation offers a direct path to creating aromatic analogs from the saturated heterocyclic core structure.

Table 3: Selected Methods for Dehydrogenation of Pyrrolidines

| Catalyst/Reagent | Conditions | Substrate Scope | Reference(s) |

| B(C₆F₅)₃ | 1,2-dichlorobenzene, Heat | Broad, tolerates various N-substituents | nih.govacs.org |

| Pd on Silica Gel | 400-450 °C, H₂ co-feed | Pyrrolidine vapor | google.com |

| MnO₂, DDQ | Varies | Typically requires electron-withdrawing groups | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for a complete assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The ¹³C NMR spectrum provides information on the number of non-equivalent carbons. The presence of the electron-withdrawing fluorine atoms at the C3 position would significantly influence the chemical shifts of nearby protons and carbons, causing them to appear at a lower field (higher ppm).

While specific, experimentally verified data is not published, a theoretical analysis would predict the following general features.

Predicted ¹H and ¹³C NMR Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine (B6355638) H-2 | Downfield shift due to proximity to nitrogen and C3-F₂ | Downfield shift |

| Piperidine H-4 | Complex multiplet, shifted downfield | Shifted due to nitrogen and fluorine influence |

| Piperidine H-5 | Multiplet | Standard aliphatic region |

| Piperidine H-6 | Multiplet, downfield shift due to nitrogen | Downfield shift |

| Pyrrolidine (B122466) H-2'/5' | Multiplets, adjacent to nitrogen | Downfield shift |

| Pyrrolidine H-3'/4' | Multiplets | Standard aliphatic region |

| Piperidine C-2 | - | Shifted downfield by nitrogen |

| Piperidine C-3 | - | Significantly downfield due to gem-difluoro substitution, appearing as a triplet in the ¹³C spectrum due to C-F coupling |

| Piperidine C-4 | - | Downfield shift due to adjacent nitrogen and C3-F₂ group |

| Piperidine C-5 | - | Standard aliphatic region |

| Piperidine C-6 | - | Shifted downfield by nitrogen |

| Pyrrolidine C-2'/5' | - | Shifted downfield by nitrogen |

Fluorine-19 (¹⁹F) NMR for Fluorine Substitution Pattern Confirmation

¹⁹F NMR spectroscopy is essential for confirming the presence and environment of fluorine atoms. For this compound, the two fluorine atoms at the C3 position are chemically equivalent and would be expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift and coupling to adjacent protons (H-2 and H-4) would provide definitive proof of the 3,3-difluoro substitution pattern.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, mapping out the connectivity within the piperidine and pyrrolidine rings separately. For example, it would show correlations between protons on C-4, C-5, and C-6 of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms to their attached protons. This technique allows for the direct assignment of a carbon signal based on the chemical shift of its known proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity between different parts of the molecule, such as linking the pyrrolidine ring to the piperidine ring via the C4-N bond, and for assigning quaternary carbons like C3.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the parent ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₉H₁₆F₂N₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the formula.

Expected HRMS Data

| Ion | Formula | Calculated m/z |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a synthesized compound. A sample of this compound would be injected into an LC system, and the eluent would be monitored by a mass spectrometer. A pure sample should ideally show a single chromatographic peak with the expected mass-to-charge ratio (m/z) corresponding to the protonated molecule. The presence of other peaks would indicate impurities.

X-ray Crystallography for Solid-State Structural Analysis

Following a comprehensive search of available scientific literature and crystallographic databases, no experimental X-ray crystallography data for the specific compound this compound has been publicly reported. Therefore, a detailed analysis of its solid-state structure, including the determination of absolute and relative stereochemistry and conformational analysis in the crystalline state based on experimental X-ray diffraction, cannot be provided at this time.

While research exists on the synthesis and potential applications of related fluorinated piperidine and pyrrolidine derivatives, the specific crystallographic parameters for the title compound remain undetermined. The elucidation of the three-dimensional structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the field, providing crucial insights into its molecular geometry and intermolecular interactions.

Determination of Absolute and Relative Stereochemistry

The determination of absolute and relative stereochemistry is a critical aspect of structural elucidation for chiral molecules. In the absence of an experimental crystal structure of this compound, the stereochemical configuration cannot be definitively assigned. The molecule possesses a stereocenter at the C4 position of the piperidine ring, which is attached to the pyrrolidinyl group. This gives rise to the possibility of (R) and (S) enantiomers.

Future X-ray crystallographic analysis of a single crystal of an enantiomerically pure sample would be required to unambiguously determine the absolute stereochemistry. This is typically achieved through the use of anomalous dispersion effects, often requiring the presence of a heavier atom in the crystal structure or the use of a specific wavelength of X-ray radiation.

Conformational Analysis in Crystalline States

The conformational preferences of the piperidine and pyrrolidine rings, as well as the orientation of the substituent groups, are key features of the molecule's three-dimensional structure. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the geminal difluoro group at the C3 position and the bulky pyrrolidinyl group at the C4 position can significantly influence the ring's puckering and the preferred axial or equatorial orientation of the substituent.

Computational studies on related fluorinated pyrrolidines have highlighted the impact of stereoelectronic effects, such as the gauche and anomeric effects, on conformational stability. beilstein-journals.org A future X-ray diffraction study of this compound would provide precise torsional angles and bond parameters, offering definitive insights into its solid-state conformation and the interplay of these electronic and steric factors.

Data Tables

As no experimental crystallographic data is available, the following tables are presented as templates for the type of information that would be obtained from a single-crystal X-ray diffraction study.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₁₆F₂N₂ |

| Formula weight | 190.24 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, α = ? ° |

| b = ? Å, β = ? ° | |

| c = ? Å, γ = ? ° | |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? Mg/m³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal size | ? x ? x ? mm³ |

| Theta range for data collection | ? to ? ° |

| Index ranges | ? ≤ h ≤ ?, ? ≤ k ≤ ?, ? ≤ l ≤ ? |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Completeness to theta = ?° | ? % |

| Absorption correction | ? |

| Max. and min. transmission | ? and ? |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | ? / ? / ? |

| Goodness-of-fit on F² | ? |

| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

| Absolute structure parameter | Data not available |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| F1-C3 | Data not available | F1-C3-F2 | Data not available |

| F2-C3 | Data not available | F1-C3-C2 | Data not available |

| N1-C2 | Data not available | F2-C3-C4 | Data not available |

| N1-C6 | Data not available | C2-C3-C4 | Data not available |

| C2-C3 | Data not available | C3-C4-C5 | Data not available |

| C3-C4 | Data not available | C3-C4-N2 | Data not available |

| C4-C5 | Data not available | C5-C4-N2 | Data not available |

| C4-N2 | Data not available | C4-C5-C6 | Data not available |

| C5-C6 | Data not available | N1-C6-C5 | Data not available |

| N2-C7 | Data not available | C6-N1-C2 | Data not available |

| N2-C10 | Data not available | C4-N2-C7 | Data not available |

| C7-C8 | Data not available | C4-N2-C10 | Data not available |

| C8-C9 | Data not available | C7-N2-C10 | Data not available |

| C9-C10 | Data not available | N2-C7-C8 | Data not available |

| C7-C8-C9 | Data not available | ||

| C8-C9-C10 | Data not available |

Computational and Theoretical Chemistry Studies of 3,3 Difluoro 4 Pyrrolidin 1 Yl Piperidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common and reliable method for predicting the properties of molecules.

A critical first step in any computational study is geometry optimization. For 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine, this would involve determining the most stable three-dimensional arrangement of its atoms. The piperidine (B6355638) ring can adopt several conformations, primarily chair and boat forms. The presence of bulky and electronegative substituents, such as the difluoro and pyrrolidinyl groups, would significantly influence the preferred conformation.

A detailed conformational analysis would identify the global minimum energy structure and other low-energy conformers. This analysis is vital as the biological activity and physical properties of a molecule are often dictated by its most stable conformation. However, no specific studies detailing the optimized geometry or the conformational energy landscape for this compound are available in the scientific literature.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, FMO analysis would reveal how the electron-withdrawing fluorine atoms and the electron-donating pyrrolidinyl group affect the electron distribution and reactivity. Unfortunately, no published data on the HOMO-LUMO energies or their distribution for this specific molecule could be found.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

An MEP analysis of this compound would likely show a negative potential around the nitrogen atom of the pyrrolidine (B122466) ring and a positive potential around the hydrogen atoms of the piperidine ring. The fluorine atoms would also influence the potential distribution significantly. No specific MEP surface analysis for this compound has been reported in the literature.

Quantum Chemical Descriptors and Bonding Analysis

Beyond DFT, other quantum chemical methods provide deeper insights into the electronic properties and bonding within a molecule.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. These charges help in understanding the distribution of electrons and the polarity of bonds. For this compound, calculating Mulliken charges would quantify the effect of the electronegative fluorine atoms and the nitrogen atoms on the electron density distribution across the molecular framework. This information is crucial for understanding intermolecular interactions. Regrettably, no studies providing Mulliken atomic charges for this compound are publicly available.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. QTAIM analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) through parameters calculated at the bond critical points (BCPs). These parameters include the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)).

A QTAIM analysis of this compound would offer a detailed description of the C-F, C-N, and other bonds within the molecule, providing insights into their strength and nature. Such a study would be particularly interesting for analyzing the impact of gem-difluorination on the piperidine ring's bonding. However, no QTAIM studies for this specific compound have been published.

Theoretical Spectroscopic Predictions

Computational methods are widely used to predict spectroscopic properties, aiding in the structural elucidation of new compounds.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Density Functional Theory (DFT) calculations have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions can help in the assignment of experimental spectra and in understanding the relationship between structure and spectral properties.

For this compound, the prediction of NMR chemical shifts would be particularly insightful due to the influence of the fluorine atoms. The electronegativity of fluorine would cause a significant downfield shift for the carbon atom at the C3 position and would also affect the chemical shifts of neighboring protons and carbons.

A theoretical and experimental NMR study of the related compound, 4-(1-pyrrolidinyl)piperidine, provides a useful baseline. fluoropharm.com In this study, the ¹H and ¹³C NMR chemical shifts were calculated using DFT, showing good agreement with experimental data. fluoropharm.com By comparing these values with the predicted shifts for this compound, the electronic effects of the gem-difluoro group can be quantified.

Table 2: Illustrative Comparison of Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | 4-(1-pyrrolidinyl)piperidine (Calculated) fluoropharm.com | This compound (Predicted Effect) |

| C2 (Piperidine) | 48.9 | Slightly downfield |

| C3 (Piperidine) | 28.5 | Significantly downfield (due to F) |

| C4 (Piperidine) | 60.5 | Downfield shift |

| C5 (Piperidine) | 28.5 | Slightly downfield |

| C6 (Piperidine) | 48.9 | Slightly downfield |

| C2' (Pyrrolidine) | 50.1 | Minor change |

| C3' (Pyrrolidine) | 24.1 | Minor change |

Note: The values for this compound are qualitative predictions of the expected shifts relative to the non-fluorinated analogue.

Reaction Mechanism Studies Through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. While no specific reaction mechanism studies for the synthesis or reactions of this compound have been published, computational methods could be applied to understand its formation and reactivity.

The synthesis of piperidine derivatives can be achieved through various methods, including reductive amination and cyclization reactions. A proposed mechanism for the synthesis of certain piperidine derivatives involves a multi-component reaction. researchgate.net Computational modeling could be used to investigate the reaction pathway for the introduction of the pyrrolidinyl group onto a pre-formed 3,3-difluoropiperidine (B1349930) scaffold or a related precursor. This would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies to determine the most favorable pathway.

For instance, the reaction of 3,3-difluoropiperidin-4-one with pyrrolidine would likely proceed through the formation of an enamine or iminium ion intermediate, followed by reduction. DFT calculations could be used to model these intermediates and the transition states for their formation and subsequent reaction, providing insights into the stereochemical outcome of the reaction. The study of radical-mediated amine cyclization to form piperidines is another area where computational modeling has been applied. nih.gov

Derivatization and Functionalization Strategies of 3,3 Difluoro 4 Pyrrolidin 1 Yl Piperidine

Modifications at the Piperidine (B6355638) Nitrogen Atom

The secondary nitrogen atom of the piperidine ring is the most accessible site for a wide range of functionalization reactions. Standard amine chemistry can be readily applied to introduce a diverse array of substituents, thereby modulating the compound's biological activity, selectivity, and pharmacokinetic profile.

N-alkylation and N-acylation are fundamental transformations for derivatizing the piperidine nitrogen. These reactions allow for the introduction of various alkyl, aryl, and acyl groups, which can serve as pharmacophoric elements or as handles for further modification.

N-Alkylation: This process typically involves the reaction of the piperidine nitrogen with an alkyl halide (e.g., bromide or iodide) or other electrophilic alkylating agents. To achieve mono-alkylation and prevent the formation of a quaternary ammonium (B1175870) salt, the reaction is often carried out with a controlled stoichiometry of the alkylating agent, sometimes added slowly via a syringe pump, in the presence of a non-nucleophilic base to neutralize the acid generated. researchgate.net Common bases include potassium carbonate (K2CO3) or triethylamine (B128534) (TEA) in solvents like acetonitrile (B52724) or DMF. researchgate.net Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for introducing a wide range of substituents.

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides, anhydrides, or activated esters in the presence of a base. This reaction forms a stable amide bond and is crucial for incorporating the scaffold into peptide-like structures or for introducing specific recognition motifs.

The table below summarizes common conditions for these transformations.

| Reaction Type | Reagents & Conditions | Purpose |

| N-Alkylation | Alkyl halide (R-X), K2CO3, in DMF or CH3CN at room temperature. researchgate.net | Introduces simple or complex alkyl chains. |

| Aldehyde/Ketone (R-CHO/R-CO-R'), NaBH(OAc)3, in DCE or THF. | Provides access to a wide variety of substituted alkyl groups. | |

| N-Acylation | Acyl chloride (R-COCl), Et3N, in CH2Cl2 at 0 °C to room temperature. | Forms stable amides, often used to mimic peptide bonds. |

| Carboxylic acid (R-COOH), HATU/EDC, DIPEA, in DMF. | Couples carboxylic acids to introduce complex functionalities. |

This table presents generalized reaction conditions applicable to secondary amines like the piperidine nitrogen in the title compound.

The piperidine nitrogen serves as an ideal attachment point for various chemical tags used in chemical biology and drug discovery. These tags can include:

Fluorophores: For tracking the molecule in cellular or biochemical assays.

Biotin: For affinity-based purification or detection using streptavidin.

Photoaffinity labels: For identifying protein targets through covalent cross-linking upon photoactivation.

Linkers for PROTACs (PROteolysis TArgeting Chimeras): For inducing the degradation of a target protein.

The conjugation chemistry is typically achieved by first reacting the piperidine with a bifunctional linker, which is then coupled to the desired tag. For example, acylation with a linker containing a terminal alkyne or azide (B81097) would allow for subsequent "click chemistry" (CuAAC or SPAAC) to attach the tag of interest.

Modifications at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring of 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine is a tertiary amine. As such, it lacks a proton and cannot undergo standard N-alkylation or N-acylation reactions in the same manner as the secondary piperidine nitrogen. Reaction with a potent alkylating agent, such as methyl iodide, would lead to the formation of a quaternary ammonium salt, fundamentally altering the charge and properties of the molecule. This quaternization is generally a distinct synthetic goal rather than a routine functionalization step. Therefore, selective derivatization at the pyrrolidine nitrogen without affecting other parts of the molecule is not a feasible strategy under standard conditions.

Stereoselective Functionalization of the Ring Systems

Beyond modifying the nitrogen atoms, the carbon skeletons of both the piperidine and pyrrolidine rings can be functionalized. Achieving stereoselectivity in these transformations is crucial, as the spatial arrangement of substituents can dramatically impact biological activity. unipa.it

Modern synthetic methods offer potential routes to achieve this. For instance, directed C-H functionalization has emerged as a powerful tool. Using a suitable directing group installed on the piperidine nitrogen, it may be possible to selectively introduce substituents at specific positions of the piperidine ring with high stereocontrol using transition-metal catalysts, such as rhodium. researchgate.net The choice of catalyst and directing group can steer the functionalization to the C2, C3, or C4 positions of the piperidine. researchgate.net

For the pyrrolidine ring, stereoselective synthesis often relies on starting from chiral precursors, such as L-proline or 4-hydroxyproline, and carrying the stereochemistry through the synthetic sequence. mdpi.com Alternatively, stereoselective cyclization of acyclic precursors can be employed to construct the functionalized pyrrolidine ring with the desired stereochemistry. mdpi.com

Strategic Integration into Complex Molecular Architectures

This compound is primarily utilized as a specialized building block for constructing more complex molecules, particularly in drug discovery programs. nih.govchemrxiv.org The gem-difluoro group at the C3 position is a key feature, serving as a bioisostere for a carbonyl group or a methylene (B1212753) group while blocking a potential site of metabolism. This can enhance the metabolic stability and oral bioavailability of a drug candidate. nih.govnih.gov

Analytical Methodologies for Purity and Stereochemical Assessment

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful tool for the analysis of piperidine (B6355638) derivatives. Its application spans from routine purity checks to complex stereochemical determinations.

For the quantitative and qualitative assessment of "3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine," Reversed-Phase HPLC (RP-HPLC) coupled with an Ultraviolet (UV) detector is a commonly applied method. Since the piperidine moiety itself lacks a strong chromophore, pre-column derivatization is often necessary to render the molecule sufficiently UV-active for sensitive detection. nih.gov

A typical approach involves reacting the secondary amine of the piperidine with a derivatizing agent that contains a chromophoric group. nih.gov For instance, reagents like 4-toluenesulfonyl chloride (tosyl chloride) or benzoyl chloride can be used to create a derivative with strong UV absorbance. google.comresearchgate.netnih.gov A validated RP-HPLC method for a related piperidine derivative involved pre-column derivatization with 4-toluenesulfonyl chloride, followed by separation on a C18 column. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile (B52724), run in either an isocratic or gradient mode to ensure optimal separation of the main compound from any impurities. nih.gov Detection is then carried out at a wavelength where the derivatized analyte exhibits maximum absorbance, such as 228 nm or 254 nm. nih.govgoogle.com

Method validation according to International Conference on Harmonisation (ICH) guidelines is crucial to ensure the method is accurate, precise, linear, and robust for its intended purpose. nih.gov Linearity is established by creating a calibration curve from a series of standards of known concentrations. nih.gov For some piperidine derivatives, quantitative analysis can also be performed using a relative molar sensitivity (RMS) approach, which combines HPLC/UV with 1H-quantitative NMR (1H-qNMR) using a single reference standard. nih.gov

Table 1: Example RP-HPLC-UV Conditions for Derivatized Piperidine Analysis This table presents a generalized summary of typical conditions based on published methods for similar compounds. researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Column | Inertsil C18 (250 x 4.6 mm) |

| Derivatizing Agent | 4-Toluene Sulfonyl Chloride |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic (e.g., 32:68, A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 228 nm or 254 nm |

| Quantitation Range | e.g., 0.44-53.33 μg/mL |

The presence of a stereocenter at the C4 position of the piperidine ring means that "this compound" can exist as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is critical, and this is achieved using Chiral HPLC. As with standard HPLC-UV, pre-column derivatization may be required to introduce a chromophore if one is not already present. nih.gov

The key to chiral separation is the use of a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used. For example, a Chiralpak AD-H column (amylose derivative) has been successfully used to separate the derivatized enantiomers of a piperidin-3-amine (B1201142) compound. nih.gov Another common choice is the Chiralcel OJ-R column, which is a cellulose tris(4-methyl benzoate) phase. capes.gov.br The mobile phase in chiral HPLC is often non-aqueous (normal phase or polar organic mode), consisting of solvents like ethanol, isopropanol, and acetonitrile, sometimes with a small amount of an amine additive like diethylamine (B46881) to improve peak shape and resolution. nih.govgoogle.com The resolution between the two enantiomer peaks should ideally be greater than 2.0 for accurate quantification. nih.gov The enantiomeric ratio is determined by comparing the peak areas of the two enantiomers in the chromatogram. nih.gov

Table 2: Example Chiral HPLC Conditions for Piperidine Enantiomer Separation This table presents a generalized summary of typical conditions based on published methods for similar compounds. nih.govnih.gov

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H or Chiralpak IA |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 - 0.8 mL/min |

| Detection | UV at 228 nm |

| Resolution (Rs) | > 2.0 between enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the relatively low volatility of piperidine derivatives like "this compound," direct analysis is often challenging. Therefore, chemical derivatization is employed to increase the volatility and thermal stability of the analyte, making it suitable for GC analysis. oup.com

A common derivatization strategy is acylation. oup.com For instance, the secondary amine can be reacted with an acylating agent such as pentafluorobenzoyl chloride (PFBCI) in the presence of a base like triethylamine (B128534). oup.com This reaction converts the polar amine into a less polar, more volatile amide derivative. Perfluoroacylation can also be used to potentially individualize the mass spectra of structurally similar isomers. nih.gov After derivatization, the sample is injected into the GC system, where the components are separated on a capillary column (e.g., a CP-Sil-5CB-MS column). oup.com The separated components then enter the mass spectrometer, which serves as the detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. capes.gov.br This technique is highly sensitive and specific, allowing for the detection of trace-level impurities. oup.com

Table 3: Example GC-MS Conditions for Derivatized Piperidine Analysis This table presents a generalized summary of typical conditions based on published methods for similar compounds. oup.com

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Pentafluorobenzoyl chloride (PFBCI) |

| GC Column | WCOT fused-silica CP-Sil-5CB-MS (e.g., 25 m x 0.25 mm i.d.) |

| Carrier Gas | Helium (~1.0 mL/min) |

| Injector Temperature | 280°C |

| Oven Program | Temperature gradient (e.g., initial temp held, then ramped) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | e.g., m/z 45 to 650 |

Preparative and Analytical Column Chromatography for Purification and Monitoring

Column chromatography is an indispensable technique for both the purification of "this compound" and for monitoring the progress of its synthesis. It operates on the principle of separating compounds based on their differential adsorption to a stationary phase.

For analytical purposes, Thin-Layer Chromatography (TLC) is a rapid and simple method to monitor a chemical reaction. nih.gov By spotting the reaction mixture on a TLC plate (e.g., silica gel 60 F254) and developing it in an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the desired product. nih.gov

For purification on a larger scale, preparative column chromatography (often called flash chromatography) is used. nih.gov The crude product mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. nih.gov Components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation and collection as purified fractions. For piperidine derivatives, a typical eluent system might be a mixture of a nonpolar solvent like cyclohexane (B81311) and a more polar solvent such as acetone (B3395972) or ethyl acetate, often with a small amount of a basic modifier like triethylamine to prevent peak tailing of the amine on the acidic silica gel. nih.gov The collected fractions are analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

常见问题

Q. What are the critical considerations for designing a synthetic route for 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine?

- Methodological Answer : The synthesis should prioritize regioselectivity at the piperidine ring due to the fluorine substituents. Key steps include:

- Fluorination : Use reagents like DAST (diethylaminosulfur trifluoride) for introducing fluorine atoms at the 3,3-positions .

- Pyrrolidine Substitution : Employ nucleophilic substitution or reductive amination under inert conditions to introduce the pyrrolidine group at position 4. Solvent choice (e.g., dichloromethane) and base (e.g., NaOH) are critical to minimize side reactions .

- Purification : Column chromatography with silica gel and optimized solvent gradients (e.g., hexane/ethyl acetate) ensures ≥95% purity. Confirm purity via HPLC with UV detection at 254 nm .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodological Answer : Combine <sup>19</sup>F NMR and X-ray crystallography :

- <sup>19</sup>F NMR : Distinguish between axial/equatorial fluorine configurations via coupling constants (e.g., <sup>3</sup>JF-F for cis/trans isomers) .

- X-ray Diffraction : Resolve spatial arrangements of the pyrrolidine group and fluorine atoms. Use single-crystal data (e.g., CCDC deposition) to validate bond angles and torsional strain .

- IR Spectroscopy : Confirm secondary amine formation (N-H stretch at ~3300 cm<sup>-1</sup>) and absence of unreacted intermediates .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound synthesis?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to:

- Transition State Analysis : Identify energy barriers for fluorination and amination steps. Adjust solvent polarity (ε) in simulations to match experimental conditions (e.g., dichloromethane, ε = 8.93) .

- Reaction Path Screening : Use automated workflows (e.g., ICReDD’s platform) to rank synthetic routes by thermodynamic favorability and kinetic feasibility. Prioritize pathways with ΔG < 20 kcal/mol .

- Machine Learning : Train models on existing piperidine derivatives to predict optimal reaction conditions (e.g., temperature, catalyst loading) .

Q. How should researchers address contradictions between experimental and computational data for this compound?

- Methodological Answer : Follow a three-step validation protocol :

Data Reconciliation : Compare computed NMR chemical shifts (via Gaussian) with experimental data. Adjust solvation models (e.g., PCM for dichloromethane) to reduce deviations >0.5 ppm .

Crystallographic Refinement : If X-ray data conflicts with predicted geometries (e.g., chair vs. boat conformations), re-optimize force field parameters in software like Mercury or OLEX2 .

Sensitivity Analysis : Vary computational parameters (basis set, dispersion corrections) to quantify uncertainty in energy profiles .

Q. What strategies mitigate steric hindrance during the introduction of bulky substituents to this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites with tert-butoxycarbonyl (Boc) groups during pyrrolidine functionalization. Deprotect with TFA/CH2Cl2 post-reaction .

- Microwave-Assisted Synthesis : Enhance reaction rates under high-temperature, short-duration conditions (e.g., 150°C, 10 min) to overcome kinetic barriers .

- Steric Maps : Generate 3D electrostatic potential maps (via Spartan) to visualize steric clashes and guide substituent positioning .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。